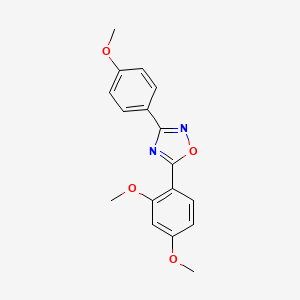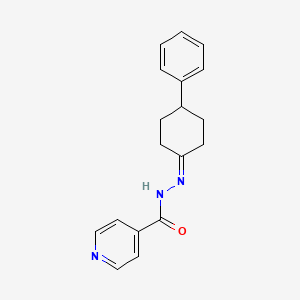![molecular formula C18H18O4 B5775781 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid, also known as AMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. Additionally, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce levels of pro-inflammatory cytokines and chemokines, while increasing levels of anti-inflammatory cytokines. Additionally, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to improve mitochondrial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential use in clinical settings.
Orientations Futures
There are several future directions for research on 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, more research is needed to determine the optimal dosage and administration route for 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid in various disease models. Finally, the potential use of 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid as a chemopreventive agent should also be explored.
In conclusion, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has shown promising therapeutic potential in various scientific studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and determine its optimal use in clinical settings.
Méthodes De Synthèse
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-allyl-6-methoxyphenol with benzyl chloromethyl ether, followed by the reaction with 4-carboxybenzaldehyde. The final product is obtained through acid-catalyzed hydrolysis and purification.
Applications De Recherche Scientifique
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties in various scientific studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, while also reducing inflammation in animal models of disease. Additionally, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to protect against oxidative stress and improve mitochondrial function.
Propriétés
IUPAC Name |
4-[(2-methoxy-6-prop-2-enylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-5-14-6-4-7-16(21-2)17(14)22-12-13-8-10-15(11-9-13)18(19)20/h3-4,6-11H,1,5,12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKBROHIZVMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)



![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)
![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)